(E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-2-((5-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an acryloyl group, a piperazin-1-yl group, a 1,3,4-thiadiazol-2-yl group, and a thio-N-methylacetamide group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, is a cyclic structure with oxygen atoms incorporated into the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially influence its solubility and stability .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, utilizing aminothiourea and carbon disulfide as starting materials. These compounds have shown inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents (Xia, 2015).
Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of some novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems revealed that these compounds possess antimicrobial properties. The study highlighted the synthesis process and the potential application of these compounds as antimicrobial agents (Hamama et al., 2017).
Antitumor and Antibacterial Agents
The development of new derivatives of (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one aimed to evaluate their antifungal and antibacterial potential. This research contributes to the search for new antifungal and antibacterial agents by synthesizing and testing various compounds (Sahu et al., 2020).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study not only offers insights into the synthesis of these compounds but also evaluates their potential as insecticidal agents (Fadda et al., 2017).
Future Directions
Properties
IUPAC Name |
2-[[5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-20-16(25)11-29-19-22-21-18(30-19)24-8-6-23(7-9-24)17(26)5-3-13-2-4-14-15(10-13)28-12-27-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,25)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLXKFVRIASQMW-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.